molecular formula C12H9Br2I B14602125 (4-Bromophenyl)-phenyliodanium;bromide CAS No. 59696-27-4

(4-Bromophenyl)-phenyliodanium;bromide

Katalognummer: B14602125
CAS-Nummer: 59696-27-4
Molekulargewicht: 439.91 g/mol
InChI-Schlüssel: WZWWFNMRDLKUJM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromophenyl)-phenyliodanium;bromide is an organoiodine compound that features a bromine atom attached to a phenyl ring, which is further bonded to an iodonium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)-phenyliodanium;bromide typically involves the reaction of iodobenzene with bromobenzene under specific conditions. One common method includes the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Bromophenyl)-phenyliodanium;bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iodonium salts.

    Reduction: Reduction reactions can convert the iodonium ion back to iodide.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield iodonium salts, while substitution could produce various substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

(4-Bromophenyl)-phenyliodanium;bromide has several applications in scientific research:

Wirkmechanismus

The mechanism by which (4-Bromophenyl)-phenyliodanium;bromide exerts its effects involves the formation of stable complexes with target molecules. The iodonium ion acts as an electrophile, facilitating reactions with nucleophiles. This interaction can disrupt biological pathways or enhance chemical reactivity, depending on the context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (4-Bromophenyl)-phenyliodanium;bromide is unique due to its iodonium ion, which imparts distinct reactivity and stability compared to other bromophenyl derivatives. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications.

Eigenschaften

CAS-Nummer

59696-27-4

Molekularformel

C12H9Br2I

Molekulargewicht

439.91 g/mol

IUPAC-Name

(4-bromophenyl)-phenyliodanium;bromide

InChI

InChI=1S/C12H9BrI.BrH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9H;1H/q+1;/p-1

InChI-Schlüssel

WZWWFNMRDLKUJM-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Br.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.